3-((3-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
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Overview
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrimidin-7-one . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through reactions involving norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The structure of similar compounds has been confirmed by single crystal X-ray crystallography .Scientific Research Applications
Synthesis and Structural Characterization
Research has demonstrated the synthesis and characterization of various [1,2,4]triazolo[4,3-a]pyrimidin derivatives. For instance, a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized, with its structure characterized by X-ray single crystal diffraction and a range of spectroscopic techniques. This synthesis process underlines the compound's potential for further pharmacological exploration (Lahmidi et al., 2019).
Antimicrobial and Antibacterial Activities
Several studies have focused on the antimicrobial and antibacterial activities of [1,2,4]triazolo[4,3-a]pyrimidin derivatives. These compounds have shown promising results against a range of microbial strains, indicating their potential as antimicrobial agents. For instance, new thiazolopyrimidines were synthesized and evaluated for their antimicrobial and antitumor activities, with some compounds displaying significant antimicrobial properties (El-Bendary et al., 1998). Additionally, [1,2,4]Triazolo[1,5-c]pyrimidine derivatives were investigated for their affinity and selectivity at the human A3 adenosine receptor subtype, showcasing the compound's versatility in pharmacological research (Federico et al., 2018).
Potential Cardiovascular Applications
Research on 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems has also highlighted potential cardiovascular benefits. One study identified compounds with potent coronary vasodilating and antihypertensive activities, suggesting the applicability of these derivatives in cardiovascular agent development (Sato et al., 1980).
Mechanism of Action
Target of Action
The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets by forming favorable interactions with the active residues of the ATF4 and NF-kB proteins . This interaction leads to the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound affects the endoplasmic reticulum (ER) stress pathway , the apoptosis pathway , and the NF-kB inflammatory pathway . The inhibition of these pathways results in reduced expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Pharmacokinetics
It’s known that the compound has promising neuroprotective and anti-inflammatory properties
Result of Action
The compound exhibits significant anti-neuroinflammatory properties and promising neuroprotective activity . It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This leads to a decrease in neuronal death, which is beneficial in the treatment of various neurodegenerative diseases .
Properties
IUPAC Name |
3-[(3-methylphenyl)methylsulfanyl]-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-3-5-13-9-14(21)17-15-18-19-16(20(13)15)22-10-12-7-4-6-11(2)8-12/h4,6-9H,3,5,10H2,1-2H3,(H,17,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUIGSKQIKQVGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC=CC(=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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